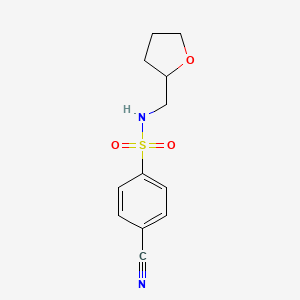

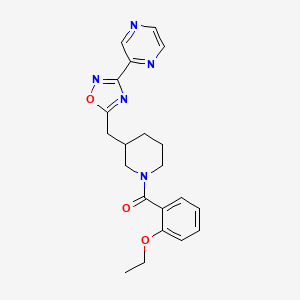

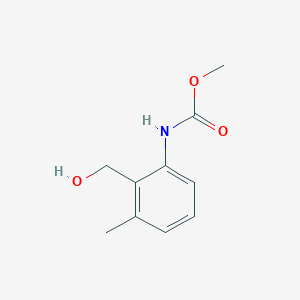

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Sulfonamide compounds, including derivatives similar to 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, are synthesized and characterized for their structural and electronic properties. For instance, a study focused on the synthesis, X-ray structural characterization, and density functional theory (DFT) analysis of a sulfonamide compound, highlighting the importance of such compounds in understanding molecular interactions and electronic properties. The research elaborates on the stability of the molecule, hyperconjugative interactions, atomic charges, and frontier molecular orbitals, indicating the relevance of these compounds in materials science and molecular engineering (Sarojini et al., 2012).

Molecular Interactions in Crystals and Solutions

Studies on sulfonamides also extend to investigating molecular interactions in crystals and solutions. This includes understanding the thermodynamics of sublimation, solubility, solvation, and distribution processes. Such research provides insights into the physicochemical properties of sulfonamides, offering a foundation for their application in pharmaceutical formulation and materials science (Perlovich et al., 2008).

Catalysis and Synthesis

The role of sulfonamide derivatives in catalysis and synthesis is another area of application. For example, the catalytic asymmetric α-alkylation of ketones and aldehydes with N-benzylic sulfonamides through carbon-nitrogen bond cleavage showcases the utility of sulfonamide compounds in organic synthesis. This demonstrates their potential in creating enantioselective synthesis pathways, a crucial aspect of medicinal chemistry (Weng et al., 2011).

Environmental Applications

The synthesis of sulfonamides catalyzed by nano-Ru/Fe3O4 highlights the environmental applications of these compounds. This research presents a green and efficient method for the synthesis of sulfonamides, indicating their potential in sustainable chemistry and environmental remediation. The use of nanostructured catalysts for the synthesis of environmentally significant compounds emphasizes the role of sulfonamides in green chemistry (Shi et al., 2009).

Biomedical Applications

Beyond their chemical properties, sulfonamides are investigated for their biological activities. Research on the synthesis, cytotoxicity, and carbonic anhydrase inhibitory activities of new pyrazolines benzene sulfonamides provides insights into the therapeutic potential of sulfonamide derivatives. These studies contribute to the development of new pharmaceuticals, highlighting the biomedical significance of sulfonamides in drug discovery and development (Kucukoglu et al., 2016).

Propriétés

IUPAC Name |

4-cyano-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h3-6,11,14H,1-2,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLAYXFXWXYRNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

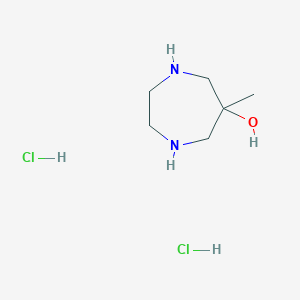

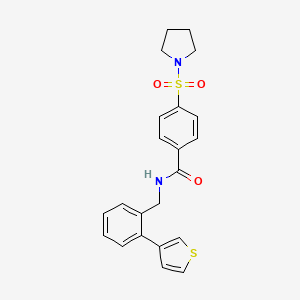

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725351.png)

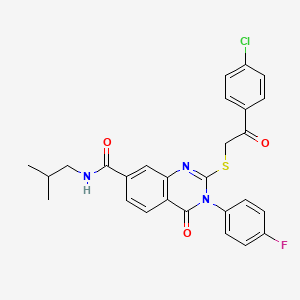

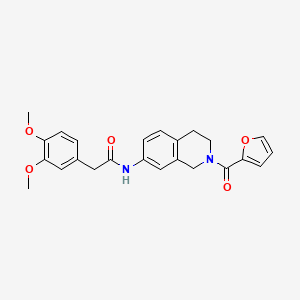

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)

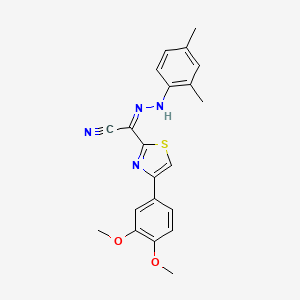

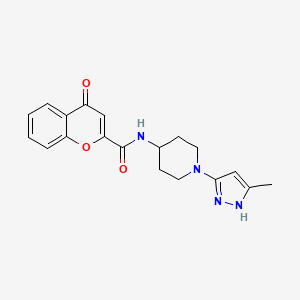

![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)